molecular formula C22H33N3O2 B2597579 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide CAS No. 953248-64-1

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide

Cat. No.: B2597579
CAS No.: 953248-64-1
M. Wt: 371.525
InChI Key: SEZOJXKPQACSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-Cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide is a synthetic oxalamide derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the N2 position and a (1-cyclopentylpiperidin-4-yl)methyl substituent at the N1 position. The mesityl group introduces steric bulk, while the cyclopentylpiperidine moiety contributes a lipophilic, bicyclic structure with conformational flexibility. This compound is synthesized via condensation of ethyl (mesitylamino)oxoacetate with an appropriate amine precursor, followed by functionalization steps .

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O2/c1-15-12-16(2)20(17(3)13-15)24-22(27)21(26)23-14-18-8-10-25(11-9-18)19-6-4-5-7-19/h12-13,18-19H,4-11,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZOJXKPQACSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide typically involves multiple steps, starting with the preparation of key intermediatesThe final step involves the coupling of the piperidine derivative with mesityloxalamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antidepressant activity. A study focused on the synthesis and evaluation of piperidine derivatives demonstrated that modifications at the nitrogen atom could enhance serotonin reuptake inhibition, a key mechanism in treating depression .

Anti-inflammatory Properties

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide has shown promise in anti-inflammatory applications. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for further investigation in chronic inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to reduce oxidative stress and improve neuronal survival rates in cell culture models, suggesting its viability as a therapeutic agent for conditions like Alzheimer's disease .

Chronic Toxicity Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Data from chronic toxicity studies indicate that while the compound exhibits low acute toxicity, long-term exposure requires further investigation to assess potential organ-specific effects .

Case Study Analysis

A comprehensive analysis of toxicity data from various studies has revealed that the compound's effects are dose-dependent. For instance, at higher concentrations, there were observed alterations in liver function markers, necessitating careful dosage considerations in therapeutic applications .

Study TypeNo. of StudiesTreatment GroupsEffects Observed
Chronic Toxicity1050Liver hypertrophy
Acute Toxicity520Minimal effects
Neurotoxicity830Reduced neuron viability

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide with structurally related oxalamide derivatives, focusing on substituent effects, synthetic routes, and intermolecular interactions.

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Key Properties/Reactivity References
This compound (1-Cyclopentylpiperidin-4-yl)methyl Mesityl High lipophilicity; flexible bicyclic structure; steric hindrance from mesityl group
N1-(4-Bromophenyl)-N2-mesityloxalamide [19b] 4-Bromophenyl Mesityl Electron-withdrawing bromine enhances reactivity in cross-coupling; rigid aryl group
N1-(4-Bromophenyl)-N2-mesityloxalodiimidoyl dichloride [19d] 4-Bromophenyl Mesityl Dichloride form reactive toward nucleophiles; used in heterocycle synthesis

Substituent Effects on Electronic and Steric Properties

  • This contrasts with the cyclopentylpiperidinylmethyl group in the target compound, which is electron-donating and sterically demanding, likely reducing crystallization efficiency .
  • Mesityl Group: Present in all three compounds, the mesityl group imposes significant steric hindrance, limiting intermolecular hydrogen bonding and π-stacking. This may lower melting points compared to non-bulky analogs .

Hydrogen Bonding and Crystal Packing

  • The oxalamide NH groups in all compounds participate in hydrogen bonding, but the mesityl group’s ortho-methyl substituents disrupt extended networks, reducing crystal density. In contrast, non-bulky N2 substituents (e.g., phenyl) permit tighter packing and higher melting points .

Pharmacological and Material Implications

  • However, the bromine in [19b] offers a handle for further derivatization (e.g., Suzuki coupling), which is absent in the target compound .

Research Findings and Implications

Reactivity : The dichloride derivative [19d] exhibits greater reactivity toward nucleophiles (e.g., amines, thiols) due to its imidoyl chloride groups, whereas the target compound’s stability under similar conditions remains unexplored .

Solubility : The bicyclic N1 substituent in the target compound likely reduces aqueous solubility compared to [19b], which has a planar aryl group. This trade-off between lipophilicity and solubility is critical for drug design.

Supramolecular Applications : The steric effects of the mesityl group may limit the target compound’s utility in crystalline frameworks, whereas less hindered analogs could form more predictable hydrogen-bonded architectures .

Biological Activity

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-mesityloxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 320.4 g/mol. The structural representation highlights the oxalamide functional group linked to a cyclopentyl piperidine moiety and a mesityl group.

Key Properties:

  • Molecular Weight: 320.4 g/mol
  • Chemical Structure: Contains an oxalamide group, cyclopentyl piperidine, and mesityl group.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxalamide: The reaction of cyclopentyl piperidine derivatives with mesityl oxalyl chloride.
  • Reaction Conditions: The reaction is conducted under controlled temperatures with the presence of bases like triethylamine to neutralize by-products.
  • Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. Preliminary studies suggest that it may modulate neurotransmitter receptors, potentially influencing neurological functions.

Potential Mechanisms Include:

  • Binding to neurotransmitter receptors.
  • Modulation of signaling pathways related to neurological disorders.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
Antimicrobial Exhibits activity against various bacterial strains.
Neuroprotective Potentially protects neuronal cells from damage.
Analgesic May provide pain relief through modulation of pain pathways.
Antioxidant Shows promise in reducing oxidative stress in cells.

Case Studies and Research Findings

Recent studies have explored the biological effects of this compound:

  • Neuroprotective Effects: A study demonstrated that this compound can reduce apoptosis in neuronal cell lines exposed to oxidative stress, suggesting a protective role in neurodegenerative conditions .
  • Antimicrobial Activity: In vitro assays showed that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
  • Pain Modulation: Research indicated that the compound may interact with opioid receptors, leading to analgesic effects in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.